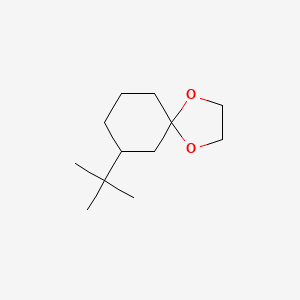
7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-(1,1-Diméthyléthyl)-1,4-dioxaspiro(4.5)décane est un composé organique caractérisé par sa structure spirocyclique unique. Ce composé présente un système cyclique dioxaspirodécane avec un groupe tert-butyle attaché au septième carbone. La structure spirocyclique confère des propriétés chimiques et physiques distinctes, ce qui en fait un sujet d'intérêt dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 7-(1,1-Diméthyléthyl)-1,4-dioxaspiro(4.5)décane implique généralement la réaction de diols appropriés avec des cétones en conditions acides pour former le cycle spirocyclique. Une méthode courante comprend l'utilisation de 1,4-dioxane et d'alcool tert-butylique en présence d'un catalyseur acide pour faciliter la formation du composé spiro.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réacteurs à flux continu pour optimiser les conditions réactionnelles et le rendement. L'utilisation de biocatalyseurs et les principes de la chimie verte sont également explorés pour améliorer l'efficacité et la durabilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 7-(1,1-Diméthyléthyl)-1,4-dioxaspiro(4.5)décane subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des agents oxydants forts pour former les cétones ou les acides carboxyliques correspondants.
Réduction: Les réactions de réduction peuvent convertir le composé en alcools ou en alcanes.
Substitution: Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courantes
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution: Des réactifs tels que les halogènes et les nucléophiles (par exemple, les amines, les thiols) sont utilisés dans diverses conditions pour réaliser des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les cétones, les alcools, les acides carboxyliques et les dérivés substitués, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés .
Applications De Recherche Scientifique
Le 7-(1,1-Diméthyléthyl)-1,4-dioxaspiro(4.5)décane trouve des applications dans plusieurs domaines de recherche scientifique:
Chimie: Utilisé comme élément de base en synthèse organique et comme précurseur de molécules plus complexes.
Biologie: Enquête sur son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles et comme échafaudage pour le développement de médicaments.
Mécanisme d'action
Le mécanisme par lequel le 7-(1,1-Diméthyléthyl)-1,4-dioxaspiro(4.5)décane exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. La structure spirocyclique permet des interactions de liaison uniques avec les enzymes et les récepteurs, modulant potentiellement leur activité. Les effets du composé sont médiés par des voies impliquant le stress oxydatif, la transduction du signal et la régulation métabolique .
Mécanisme D'action
The mechanism by which 7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 1,7-diazaspiro[4.5]décane-1-carboxylique, 7-(phénylméthyl)-, ester 1,1-diméthyléthylique
- 1,1-Diméthyléthyl 1-oxa-8-azaspiro[4.5]décane-8-carboxylate
- tert-Butyle 1-oxa-4-azaspiro[4.5]décane-4-carboxylate
Unicité
Le 7-(1,1-Diméthyléthyl)-1,4-dioxaspiro(4.5)décane est unique en raison de sa structure spirocyclique spécifique et de la présence du groupe tert-butyle, qui confère des propriétés stériques et électroniques distinctes. Ces caractéristiques le différencient d'autres composés similaires et contribuent à sa réactivité et à ses applications spécifiques .
Propriétés
Numéro CAS |
49673-70-3 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
7-tert-butyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C12H22O2/c1-11(2,3)10-5-4-6-12(9-10)13-7-8-14-12/h10H,4-9H2,1-3H3 |
Clé InChI |
NPSDJGXZMLTNLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCCC2(C1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


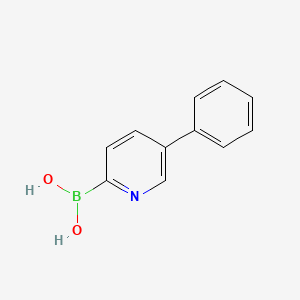
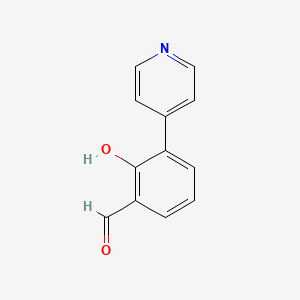
![6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11902699.png)
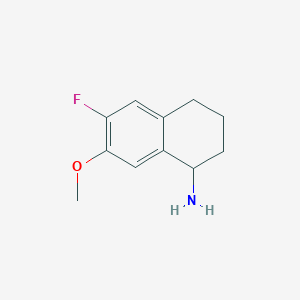


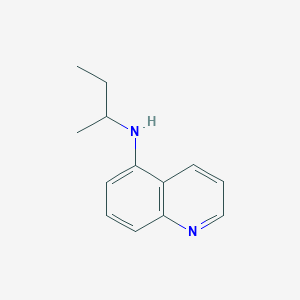
![2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one](/img/structure/B11902731.png)
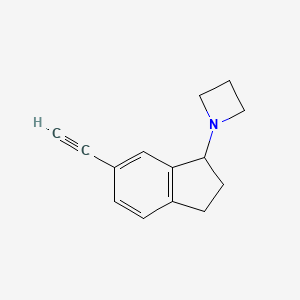
![2,7-Diazaspiro[4.4]nonane, 2-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11902743.png)
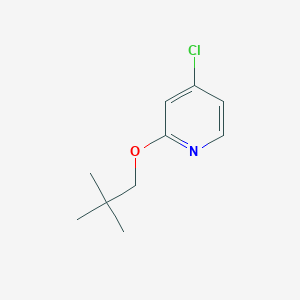
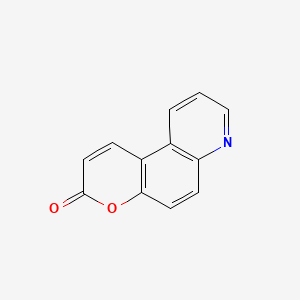
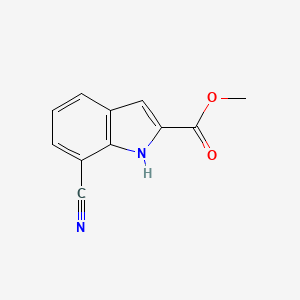
![6-Chloro-5-methylbenzo[d]isothiazol-3-amine](/img/structure/B11902766.png)
